

## Ordesekimab: Validating the Role of IL-15 in Celiac Disease

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Guide for Researchers and Drug Development Professionals

This guide provides an in-depth analysis of ordesekimab (formerly known as AMG 714 and PRV-015), a human monoclonal antibody targeting interleukin-15 (IL-15).[1][2][3][4] It is designed for researchers, scientists, and drug development professionals, offering a comprehensive comparison with alternative therapeutic strategies for celiac disease. This document summarizes key experimental data, details methodologies of pivotal trials, and visualizes complex biological pathways and workflows to objectively evaluate the therapeutic validation of targeting IL-15.

# The Central Role of Interleukin-15 in Celiac Disease Pathogenesis

Interleukin-15 (IL-15) is a pro-inflammatory cytokine that has been identified as a key driver in the pathophysiology of celiac disease.[5][6] In individuals with celiac disease, gluten exposure triggers the upregulation of IL-15 in the intestinal mucosa.[5][7] This overexpression of IL-15 leads to a cascade of inflammatory events, including the activation and proliferation of natural killer (NK) cells and intraepithelial lymphocytes (IELs), which are responsible for the characteristic intestinal damage.[3][7] IL-15 also interferes with the regulatory mechanisms that would normally suppress the immune response to gluten, thereby perpetuating the inflammatory cycle.[5][8]



# Ordesekimab's Mechanism of Action: Targeting the IL-15 Pathway

Ordesekimab is a fully human IgG1 monoclonal antibody designed to specifically bind to and neutralize IL-15.[3][9] By binding to IL-15, ordesekimab prevents the cytokine from interacting with its receptor complex (specifically the IL-2R $\beta$  and common y chains) on immune cells.[9] [10][11] This blockade inhibits the downstream signaling pathways that lead to the activation of pathogenic T-cells and NK cells, thereby reducing inflammation and preventing intestinal damage.[3]

Below is a diagram illustrating the IL-15 signaling pathway in celiac disease and the mechanism of action of ordesekimab.





Click to download full resolution via product page

Caption: Ordesekimab blocks IL-15 signaling to reduce intestinal inflammation.



### Comparative Analysis of Therapeutic Strategies in Celiac Disease

While the gluten-free diet remains the cornerstone of celiac disease management, several pharmaceutical interventions are in development.[12][13][14] These can be broadly categorized by their mechanism of action. Ordesekimab represents the "Interrupting Immune Reactions" category.



Click to download full resolution via product page

Caption: Major categories of investigational therapies for celiac disease.

#### Clinical Trial Data: Ordesekimab in Celiac Disease

Ordesekimab has been evaluated in Phase 2 clinical trials for both non-responsive celiac disease and refractory celiac disease type II.[4][15][16][17] The following tables summarize the key findings from these studies.

### Table 1: Efficacy of Ordesekimab in Adults with Celiac Disease Exposed to a Gluten Challenge (Phase 2a)



| Endpoint                                                                          | Placebo  | Ordesekimab (150<br>mg)   | Ordesekimab (300<br>mg)     |
|-----------------------------------------------------------------------------------|----------|---------------------------|-----------------------------|
| Change in Villous Height to Crypt Depth (VHCD) Ratio (LSM Difference vs. Placebo) | -        | -2.49% (p=0.73)           | 6.39% (p=0.34)              |
| Change in Intraepithelial Lymphocyte (IEL) Density (LSM Difference vs. Placebo)   | -        | -14.32% (p=0.47)          | -41.24% (p=0.03)            |
| Change in Diarrhea<br>(BSFS Score)                                                | Increase | Decrease (nominal p=0.01) | Decrease (nominal p=0.0002) |

Data from a Phase 2a, randomized, double-blind, placebo-controlled study.[18] LSM: Least Squares Mean; BSFS: Bristol Stool Form Scale.

Table 2: Efficacy of Ordesekimab in Patients with Refractory Celiac Disease Type II (Phase 2a)

| Endpoint                                                       | Placebo                              | Ordesekimab (8 mg/kg)                                   |
|----------------------------------------------------------------|--------------------------------------|---------------------------------------------------------|
| Change in Aberrant IEL Percentage (LSM Difference vs. Placebo) | -                                    | -4.85% (p=0.75)                                         |
| Change in VHCD Ratio (LSM Difference vs. Placebo)              | -                                    | 10.67% (p=0.66)                                         |
| Change in Diarrhea (BSFS Score)                                | Increase from 22% to 44% of patients | Decrease from 53% to 37% of patients (nominal p=0.0008) |

Data from a Phase 2a, randomized, double-blind, placebo-controlled study.[19][20][21] IEL: Intraepithelial Lymphocyte; VHCD: Villous Height to Crypt Depth; BSFS: Bristol Stool Form



Scale.

Table 3: Safety and Tolerability of Ordesekimab (Pooled

**Data from Phase 2a Studies)** 

| Adverse Event                        | Placebo                    | Ordesekimab                                                                 |
|--------------------------------------|----------------------------|-----------------------------------------------------------------------------|
| Treatment-Emergent Adverse<br>Events | 89-100%                    | 89-95%                                                                      |
| Most Common Adverse Events           | Gastrointestinal disorders | Gastrointestinal disorders,<br>Nasopharyngitis, Injection site<br>reactions |
| Serious Adverse Events               | 11%                        | 26%                                                                         |

Data compiled from published Phase 2a studies.[18][19][20]

## Experimental Protocols: A Look Inside the Clinical Trials

The clinical evaluation of ordesekimab has followed rigorous, standardized protocols to ensure the validity of the findings. A typical Phase 2 study design is outlined below.





Click to download full resolution via product page

**Caption:** Generalized workflow of a Phase 2 clinical trial for ordesekimab.

#### **Key Methodological Components:**

• Study Design: The studies are typically randomized, double-blind, and placebo-controlled to minimize bias.[18][19][21]



- Patient Population: Participants are adults with biopsy-confirmed celiac disease who have been on a gluten-free diet for at least 12 months.[18][22] Depending on the study, they may have non-responsive celiac disease or be subjected to a gluten challenge.[22][23]
- Intervention: Ordesekimab is administered via subcutaneous or intravenous injection at varying doses and schedules, compared against a matching placebo.[18][21][24]
- Efficacy Endpoints:
  - Primary: Often a histological measure, such as the change in the ratio of villous height to crypt depth (VHCD) or the density of intraepithelial lymphocytes (IELs).[18][19]
  - Secondary: Include patient-reported outcomes (PROs) to assess symptoms like diarrhea (using the Bristol Stool Form Scale) and overall gastrointestinal symptoms (using the Gastrointestinal Symptom Rating Scale), as well as changes in celiac-specific antibody titers.[18][20]
- Safety Assessment: Monitoring and reporting of all adverse events, with a focus on gastrointestinal issues, injection site reactions, and infections.[18][19]

### Conclusion

The therapeutic targeting of IL-15 with ordesekimab is a promising strategy in the management of celiac disease. Clinical trial data, although not consistently meeting all primary histological endpoints, have demonstrated a significant impact on key markers of intestinal inflammation and patient-reported symptoms.[18][19] The reduction in intraepithelial lymphocyte density and the amelioration of diarrhea provide strong evidence for the central role of IL-15 in the immunopathology of celiac disease.[18] Further research, including ongoing and future Phase 3 trials, will be crucial to fully establish the efficacy and safety profile of ordesekimab and to solidify the validation of IL-15 as a therapeutic target in this challenging autoimmune disorder.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Ordesekimab Amgen AdisInsight [adisinsight.springer.com]
- 2. Ordesekimab Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 3. Facebook [cancer.gov]
- 4. news.sanofi.us [news.sanofi.us]
- 5. IL-15: a central regulator of celiac disease immunopathology PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. wjgnet.com [wjgnet.com]
- 8. Inhibition of TGF-beta signaling by IL-15: a new role for IL-15 in the loss of immune homeostasis in celiac disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ordesekimab | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. researchgate.net [researchgate.net]
- 11. Strategies to evaluate potential effector function of glycan variants: a case study of ordesekimab (AMG 714 or PRV-015) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. beyondceliac.org [beyondceliac.org]
- 13. celiac.org [celiac.org]
- 14. beyondceliac.org [beyondceliac.org]
- 15. amgen.com [amgen.com]
- 16. go.drugbank.com [go.drugbank.com]
- 17. go.drugbank.com [go.drugbank.com]
- 18. Safety and efficacy of AMG 714 in adults with coeliac disease exposed to gluten challenge: a phase 2a, randomised, double-blind, placebo-controlled study PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Safety and efficacy of AMG 714 in patients with type 2 refractory coeliac disease: a phase 2a, randomised, double-blind, placebo-controlled, parallel-group study PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 21. researchgate.net [researchgate.net]



- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. Advancing Celiac Disease Clinical Trials Alimentiv [alimentiv.com]
- 24. PRV-015 in Gluten-free Diet Non-responsive Celiac Disease [ctv.veeva.com]
- To cite this document: BenchChem. [Ordesekimab: Validating the Role of IL-15 in Celiac Disease]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b145773#validation-of-ordesekimab-s-therapeutic-target]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com